molecular formula C18H18N2O4S2 B2573427 3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 899738-83-1

3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No. B2573427
CAS RN: 899738-83-1
M. Wt: 390.47
InChI Key: VTJPZFQKQJCKPV-UHFFFAOYSA-N
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Description

The compound “3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound with a benzene ring fused to a thiazole ring. This structure is found in many biologically active compounds and is often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzothiazole ring. The methoxy group attached to the benzothiazole ring could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

Benzothiazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions .

Scientific Research Applications

Luminescent Materials

The compound has been used as a luminescent material . It was characterized by NMR (1H and 13C) spectroscopy, high-resolution mass spectrometry, and elemental analysis, and it showed good thermal and electrochemical stability .

Organic Light Emitting Diodes (OLEDs)

The compound has been successfully used as a dopant emitter in organic light-emitting diodes (OLEDs) . All doped devices showed strong emission, low turn-on voltages (3.9-4.8 V), and the doped devices based on the compound showed better EL performance than the ligand .

Mercury (II) Ion Detection

A new benzothiazole azo dye, which is also known as “BAN”, has been synthesized and used as a chemosensor for the rapid and selective detection of mercury (II) ions in water . The pink-colored chemosensor turns blue when reacted with mercury (II) ions due to the formation of a 2:1 coordination complex .

Fluorescence Spectroscopy

The new chemosensor was used to quantify mercury (II) ions in water by fluorescence spectroscopy down to 5 × 10−8 M (10 ppb) . The limit of detection (LOD) of Hg2+ was 9.45 nM (1.8 ppb) which satisfies the maximum allowable Hg2+ concentration in drinking water that is set by the WHO .

Cysteine Detection

The BAN–Hg (II) complex was used for the determination of cysteine (Cys) in aqueous solution by UV-Vis spectroscopy down to 1 × 10−7 M . The thiol-containing amino acid preferentially coordinates the mercury ions of the BAN–Hg (II) complex .

Anti-microbial and Anti-biofilm Activity

The compound exhibited anti-S. aureus and anti-biofilm properties against all the drug-resistant strains of S. aureus used in the study . This compound induces overexpression of proteases in S. aureus causing lysis of its biofilms and killing the bacteria as observed from dot blot and zymogram analysis .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Benzothiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer activities .

Future Directions

Benzothiazole derivatives are a topic of ongoing research due to their potential biological activities. Future research could explore the synthesis of new derivatives and their potential applications .

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-11(2)26(22,23)13-7-4-6-12(10-13)17(21)20-18-19-16-14(24-3)8-5-9-15(16)25-18/h4-11H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJPZFQKQJCKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

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